Antifungal Activity vs. Fluconazole
In a head-to-head comparative study against MDR Candida strains, 6-fluoropyridine-2-carbohydrazide (designated as Compound 6) exhibited superior antifungal potency compared to the broad-spectrum antifungal drug fluconazole. The compound achieved 92.57% inhibition with MIC values ranging from 16–24 µg/mL, whereas fluconazole showed only 81.88% inhibition at a MIC of 20 µg/mL [1]. Additionally, time-kill kinetics revealed that Compound 6 achieved fungicidal effects within 4 hours at 16 µg/mL, while fluconazole required ≥32 µg/mL and 12–48 hours to achieve a comparable reduction in CFU [1].
| Evidence Dimension | Antifungal activity against MDR Candida spp. |
|---|---|
| Target Compound Data | MIC 16–24 µg/mL; 92.57% inhibition; fungicidal at 16 µg/mL within 4 h |
| Comparator Or Baseline | Fluconazole: MIC 20 µg/mL; 81.88% inhibition; fungicidal at ≥32 µg/mL requiring 12–48 h |
| Quantified Difference | Up to 10.69 percentage point higher inhibition; 2–5× faster fungicidal action at lower concentration |
| Conditions | Broth microdilution and time-kill assays against four MDR Candida strains (C. glabrata, C. parapsilosis, C. albicans) |
Why This Matters
This direct superiority over fluconazole, a clinical standard-of-care antifungal, positions 6-fluoropyridine-2-carbohydrazide as a high-priority scaffold for developing next-generation agents against drug-resistant fungal infections.
- [1] Khan, F.-A., Yaqoob, S., Ali, S., Tanveer, N., Wang, Y., Ashraf, S., Hasan, K. A., Khalifa, S. A. M., Shou, Q., Ul-Haq, Z., Jiang, Z.-H., & El-Seedi, H. R. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. View Source
